molecular formula C11H16N2O3S B14840818 2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide

2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide

Cat. No.: B14840818
M. Wt: 256.32 g/mol
InChI Key: AFOQBCFSPJXZAU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with dimethylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

2-cyclopropyloxy-3-(dimethylamino)benzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)9-4-3-5-10(17(12,14)15)11(9)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H2,12,14,15)

InChI Key

AFOQBCFSPJXZAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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